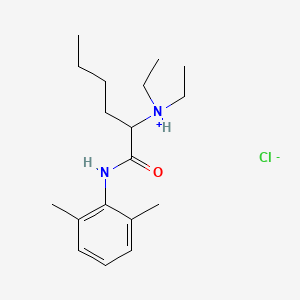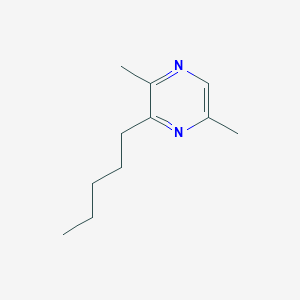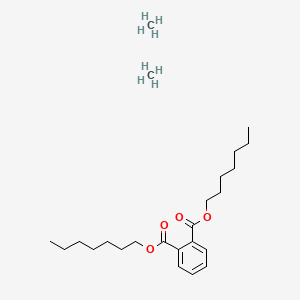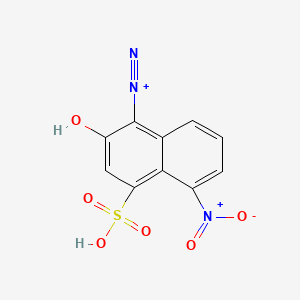
2-Hydroxy-5-nitro-4-sulphonaphthalene-1-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is an aromatic diazonium compound characterized by the presence of hydroxyl, nitro, and sulfonic acid groups on a naphthalene ring. This compound is notable for its applications in dye synthesis and as an intermediate in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium typically involves the diazotization of 2-hydroxy-5-nitro-4-sulfonaphthylamine. The process includes the following steps:
Nitration: Nitration of 2-hydroxy-4-sulfonaphthalene to introduce the nitro group.
Sulfonation: Sulfonation of 2-hydroxy-5-nitronaphthalene to introduce the sulfonic acid group.
Diazotization: Treatment of the resulting amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods: In industrial settings, the production of 2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium compound, which is often sensitive to temperature and pH variations.
Types of Reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can undergo azo coupling with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions:
Sandmeyer Reaction: Copper(I) chloride or bromide, sodium nitrite, and hydrochloric acid.
Azo Coupling: Alkaline conditions with phenols or amines.
Reduction: Acidic conditions with tin(II) chloride or iron powder.
Major Products:
Azo Dyes: Formed through coupling reactions.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is widely used in:
Dye Chemistry: As an intermediate in the synthesis of azo dyes, which are used in textiles, food coloring, and inks.
Analytical Chemistry: In the preparation of reagents for spectrophotometric analysis.
Biological Studies: As a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: In the production of pigments and as a precursor in the synthesis of various organic compounds.
Mechanism of Action
The compound exerts its effects primarily through its diazonium group, which can participate in electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the formation of complex organic structures. The nitro and sulfonic acid groups enhance the compound’s solubility and reactivity in aqueous and organic solvents.
Comparison with Similar Compounds
2-Hydroxy-5-nitro-4-sulfonaphthalene: Lacks the diazonium group but shares similar functional groups.
2-Hydroxy-4-sulfonaphthalene-1-diazonium: Similar structure but without the nitro group.
5-Nitro-2-hydroxybenzenediazonium: A simpler aromatic diazonium compound with similar reactivity.
Uniqueness: 2-Hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups on the naphthalene ring, which enhances its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
61702-47-4 |
|---|---|
Molecular Formula |
C10H6N3O6S+ |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-hydroxy-5-nitro-4-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-5-2-1-3-6(13(15)16)9(5)8(4-7(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)/p+1 |
InChI Key |
JCMUJGIQVVVVGD-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C(=C1)[N+](=O)[O-])S(=O)(=O)O)O)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




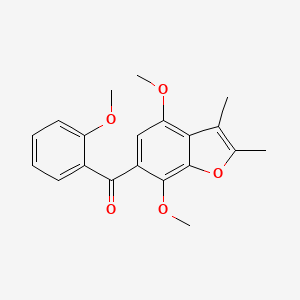
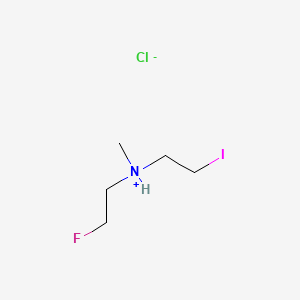
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)


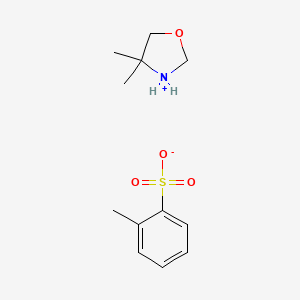
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
